5-Methylisoxazol-4-amine
Overview
Description
5-Methylisoxazol-4-amine is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes caused by 5-Methylisoxazol-4-amine would depend on its specific targets.
Biochemical Pathways
Isoxazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways and downstream effects influenced by this compound would depend on its specific targets and mode of action.
Result of Action
Isoxazole derivatives are known to have a broad spectrum of pharmacological properties, including analgesic, anti-inflammatory, antibacterial, anti-hiv, and anticancer activity . The specific effects of this compound would depend on its specific targets, mode of action, and biochemical pathways affected.
Biochemical Analysis
Biochemical Properties
5-Methylisoxazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine hydrochloride during synthesis processes . The nature of these interactions often involves the formation of covalent bonds or hydrogen bonding, which can influence the compound’s reactivity and stability in biochemical environments.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole derivatives, including this compound, have been reported to regulate immune functions by modulating the activity of immune cells . This regulation can lead to changes in cytokine production, cell proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with nitrile oxide in cycloaddition reactions highlights its ability to participate in pericyclic reactions . These interactions can result in changes in gene expression and protein function, ultimately affecting cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert gas conditions at low temperatures
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as immune modulation or anti-inflammatory properties . At higher doses, it could potentially lead to toxic or adverse effects, including disruptions in cellular metabolism and organ function. Understanding the dosage thresholds is essential for its safe application in therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, during the biodegradation of sulfamethoxazole, 3-Amino-5-methylisoxazole is formed as a major intermediate . These metabolic processes can influence the compound’s bioavailability and efficacy in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, its distribution may be influenced by its affinity for certain cellular membranes or organelles .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can impact its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
5-methyl-1,2-oxazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-4(5)2-6-7-3/h2H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMHRTDVNDXDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515825 | |
Record name | 5-Methyl-1,2-oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87988-94-1 | |
Record name | 5-Methyl-1,2-oxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.